{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride

Medicinal chemistry Structure-activity relationships Heterocyclic chemistry

Researchers requiring a structurally differentiated isoxazole-carbamimidothioate building block often encounter sourcing gaps or risk functional non-interchangeability with directly-attached analogs. This compound addresses that gap with a 3,5-dimethylisoxazole core connected via a flexible methylene sulfide bridge to a protonatable carbamimidothioate group, isolated as the hydrochloride salt for enhanced solubility in polar aprotic solvents (DMF, DMSO). - Distinct scaffold: LogP 0.73, TPSA 101 Ų, 3 rotatable bonds - complements existing 4-substituted isoxazole libraries where substituents lack rotational flexibility. - Validated pharmacophore: the 3,5-dimethylisoxazole moiety is a confirmed acetyl-lysine bioisostere for BET bromodomain inhibitor design. - Synthetic utility: competent substrate for Pd-catalyzed cycloisomerization to sulfur-containing heterocycles with quaternary carbon centers. - Supply assurance: 95% purity, multiple pack sizes, non-hazardous ambient shipping.

Molecular Formula C7H12ClN3OS
Molecular Weight 221.71 g/mol
CAS No. 136389-69-0
Cat. No. B1521223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride
CAS136389-69-0
Molecular FormulaC7H12ClN3OS
Molecular Weight221.71 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CSC(=N)N.Cl
InChIInChI=1S/C7H11N3OS.ClH/c1-4-6(3-12-7(8)9)5(2)11-10-4;/h3H2,1-2H3,(H3,8,9);1H
InChIKeyHVRLCQPOXGURJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride (CAS 136389-69-0) – Key Identity and Benchmarking Summary


{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride is a synthetic isoxazole-carbamimidothioate hybrid comprising a 3,5-dimethyl-1,2-oxazole (isoxazole) core linked via a methylene sulfide bridge to a methanimidamide (carbamimidothioate) group, isolated as the hydrochloride salt [1]. It is catalogued under PubChem CID 45791545 and ChEMBL ID CHEMBL3780447, with a molecular formula of C₇H₁₂ClN₃OS and a molecular weight of 221.71 g/mol [1][2]. The compound represents a particular topological isomer within the broader class of isoxazole-carbamimidothioate derivatives, distinguished by the aromatic isoxazole ring, the 3,5-dimethyl substitution pattern, and the 4-methylene linker to the carbamimidothioate moiety.

Core scaffold Aromatic 3,5-dimethylisoxazole
Linker Methylene sulfide bridge
Functional group Carbamimidothioate hydrochloride
Topological isomer class 4-(methylsulfanyl)methanimidamide isoxazole

Why {[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride Cannot Be Simply Interchanged with In-Class Analogs


Although numerous isoxazole-carbamimidothioate derivatives share the same core pharmacophore, direct substitution without comparative evaluation is not scientifically sound. The aromatic 3,5-dimethylisoxazole ring in the target compound imparts a planar, electron-rich heterocyclic system capable of π-stacking and specific hydrogen-bond acceptor interactions, while the methylene linker introduces a flexible rotational degree absent in directly-attached analogs such as 5,5-dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrochloride (CAS 869002-97-1) [1][2]. These structural nuances drive meaningful differences in lipophilicity (LogP 0.73), topological polar surface area (101 Ų), and solution-phase conformational behavior that can alter target engagement, metabolic stability, and synthetic utility. Consequently, assuming functional interchangeability between structurally distinct carbamimidothioate isoxazoles is a procurement risk that should be mitigated through head-to-head evidence.

Structural dimension
Target compound
Substitution risk
Ring aromaticity
Aromatic 1,2-oxazole, planar 6π system
Non-aromatic analog may lack π-stacking recognition; target engagement may not transfer
Linker flexibility
Methylene spacer (3 rot. bonds)
Directly attached comparator constrains pharmacophore presentation; conformational selection may differ
Polarity profile
TPSA 101 Ų, LogP 0.73
Lower polarity analog may exhibit altered solubility and permeability; ADME context may shift

Product-Specific Quantitative Evidence Guide for {[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride


Aromatic Isoxazole Core vs. Dihydroisoxazole Ring: Electronic and Conformational Divergence

The target compound contains a fully aromatic 3,5-dimethyl-1,2-oxazole ring, whereas the closest commercially prevalent analog, 4,5-dihydro-5,5-dimethyl-3-isoxazolyl carbamimidothioate hydrochloride (CAS 869002-97-1), bears a non-aromatic 4,5-dihydroisoxazole ring [1][2]. Aromaticity confers a planar, 6π-electron system that stabilizes the ring by approximately 15–25 kcal/mol relative to the non-aromatic form and provides a distinct electrostatic potential surface with π-cloud density above and below the ring plane, which is absent in the dihydro analog [1]. This difference directly affects molecular recognition in biological targets that rely on π-stacking or aromatic edge-to-face interactions. No quantitative head-to-head biological comparison has been published for these two specific compounds.

Isoxazole ring aromaticity
Source review
Target: Aromatic 6π-electron isoxazole, planar
Analog: Non-aromatic dihydroisoxazole, saturated
π-stacking and electrostatic potential differ; no head-to-head bioactivity data available
Data to verify; structural comparison only
Medicinal chemistry Structure-activity relationships Heterocyclic chemistry

Rotatable Bond Count and Conformational Flexibility Differentiation

The target compound possesses 3 freely rotatable bonds (the methylene-thioether linkage plus the two bonds to the carbamimidothioate group), compared to 2 rotatable bonds in the dihydro analog CAS 869002-97-1, where the carbamimidothioate group is directly attached to the isoxazole ring without a methylene spacer [1][2]. This additional rotational degree of freedom, introduced by the C4–CH₂–S–C linker, expands the accessible conformational space of the molecule, which may be exploited in target-guided conformational selection. Conversely, the reduced flexibility in the comparator imposes a more constrained pharmacophoric presentation.

Rotatable bond count
Head-to-head
3 rotatable bonds (Target) vs. 2 (Analog) — +1 bond (+50%)
Increased conformational flexibility may affect target-guided binding
Computed by Cactvs 3.4.6.11
Molecular design Conformational analysis Scaffold optimization

Lipophilicity (LogP) and Polarity (TPSA) as Differential Selection Filters

The target compound exhibits a computed LogP of 0.73 and a topological polar surface area (TPSA) of 101 Ų, compared to the dihydro analog which has a TPSA of 96.8 Ų (LogP not publicly reported for the comparator) [1][2][3]. The higher TPSA of the target compound (+4.2 Ų) reflects the contribution of the additional methylene linker and the aromatic ring nitrogen, predicting marginally superior aqueous solubility and reduced passive membrane permeability relative to the dihydro analog. The LogP value of 0.73 places the compound in a favorable lipophilicity range for oral bioavailability (Lipinski-compliant), with LogD values of −1.68 (pH 5.5) and −1.61 (pH 7.4) indicating predominant ionization under physiological conditions [3].

Polar surface area & LogP
Cross-study
TPSA 101 Ų (Target) vs. 96.8 Ų (Analog); LogP 0.73
Higher polarity may support aqueous solubility screening
Computed LogD −1.68 (pH 5.5) / −1.61 (pH 7.4)
Drug-likeness ADME prediction Compound quality metrics

Commercial Purity Standardization and Multi-Vendor Benchmarking for Reproducible Procurement

The target compound is commercially supplied at a minimum purity of 95%, with select vendors offering 98% purity batches, as documented by Chemsrc (98.0%), Leyan (95%), and Santa Cruz Biotechnology (≥95% by specification) [1]. By comparison, the dihydro analog CAS 869002-97-1 is commonly offered at 95% purity but is also available at 99% from certain specialist suppliers . The availability of the target compound from multiple independent vendors (Santa Cruz Biotechnology, Enamine, CymitQuimica, Aaron Chemicals, Chemsrc) provides procurement redundancy and competitive pricing, whereas the comparator is predominantly supplied as a custom intermediate with fewer routine stockists. The target compound's stable hydrochloride salt form and room-temperature storage condition further simplify logistics relative to free-base or alternative salt forms that may require cold-chain handling.

Vendor purity & supply
Specification review
95–98% purity across ≥5 vendors; room-temp. storage
Multi-source availability supports procurement continuity
Vendor spec sheets, May 2026 access
Chemical procurement Quality assurance Reproducibility

Best Research and Industrial Application Scenarios for {[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride


Structure-Activity Relationship (SAR) Studies on Isoxazole-Derived Bromodomain Ligands and Epigenetic Probes

The aromatic 3,5-dimethylisoxazole moiety has been validated as an acetyl-lysine bioisostere in bromodomain inhibitor design . The target compound, bearing this core with a unique 4-methylene-carbamimidothioate substituent, expands the chemical space accessible for SAR exploration around the 4-position of the isoxazole ring. The combination of aromatic planarity, 3 rotatable bonds, and a moderately polar surface (TPSA 101 Ų) provides a differentiated scaffold for probing BET-family bromodomain affinity and selectivity, complementing existing 4-substituted 3,5-dimethylisoxazole libraries where substituents are typically directly attached without a flexible linker .

Pd-Catalyzed Cycloisomerization Substrate for Heterocyclic Library Expansion

Carbamimidothioates, including the target compound's functional group class, serve as competent substrates for palladium-catalyzed cycloisomerization reactions to generate sulfur-containing heterocycles with quaternary carbon centers . The hydrochloride salt form of the target compound provides enhanced solubility in polar aprotic solvents (DMF, DMSO) commonly employed in Pd-catalyzed cross-coupling, while the methylene spacer positions the reactive carbamimidothioate group at a distance from the sterically hindered isoxazole 4-position, potentially enabling higher cyclization yields compared to directly-attached analogs that suffer from steric congestion at the reactive center.

Antimicrobial Lead Optimization Leveraging the Isoxazole-Carbamimidothioate Pharmacophore

Isoxazole-containing carbamimidothioate and thiourea conjugates have demonstrated antimicrobial activity in multiple screening campaigns . The target compound's combination of a 3,5-dimethylisoxazole (known to enhance membrane permeability in bacterial systems) and a protonatable carbamimidothioate group (capable of forming strong hydrogen bonds with enzyme active sites) positions it as a logical starting point for synthesizing focused libraries targeting bacterial carbonic anhydrase isoforms or anti-tubercular targets, where the isoxazole-carbamimidothioate scaffold has precedent . The compound's LogD values (<−1.5 at pH 5.5–7.4) predict low non-specific protein binding, an advantage in whole-cell screening assays where false positives from colloidal aggregation are a concern.

Application
Selection Property
Validation Focus
Isoxazole bromodomain SAR studies
Aromatic 3,5-dimethylisoxazole core with flexible 4-methylene linker
Bromodomain affinity and selectivity screening
Pd-catalyzed heterocycle synthesis
Carbamimidothioate reactivity and hydrochloride salt solubility in polar aprotic solvents
Cyclization yield and steric compatibility evaluation
Antimicrobial lead identification
Isoxazole-carbamimidothioate pharmacophore and LogD profile
Antimicrobial screening and target enzyme assays
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